REACTION_CXSMILES
|
OC1C=C(O)C=CC=1C(C1C=CC(O)=CC=1O)=O.OC1C=C(OC)C=CC=1C(C1C=CC=CC=1)=O.[OH:36][C:37]1[CH:53]=[C:52](OC)[CH:51]=[CH:50][C:38]=1[C:39]([C:41]1[CH:46]=[CH:45][C:44]([O:47][CH3:48])=[CH:43][C:42]=1[OH:49])=[O:40].COC1C=C(O)C(C(C2C(O)=CC(OC)=C(S([O-])(=O)=O)C=2)=O)=CC=1S([O-])(=O)=O.[Na+].[Na+].OC1C(C(=O)C2C=CC=CC=2)=CC(S(O)(=O)=O)=C(OC)C=1.NC1C=CC=CC=1C(C1C=CC=CC=1)=O>>[OH:49][C:42]1[CH:43]=[C:44]([O:47][CH3:48])[CH:45]=[CH:46][C:41]=1[C:39]([C:38]1[CH:50]=[CH:51][CH:52]=[CH:53][C:37]=1[OH:36])=[O:40] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C=C2)OC)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=C1C(C1=CC=CC=C1)=O)S(=O)(=O)O)OC
|
Name
|
2-hydroxy-4-methoxybenzophenone-5-sulphonic acid sodium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC(=C1)OC)C(=O)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |